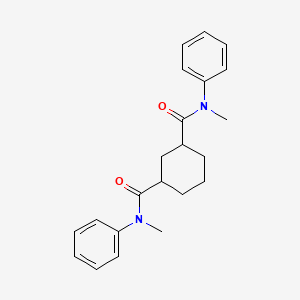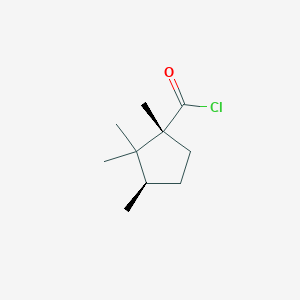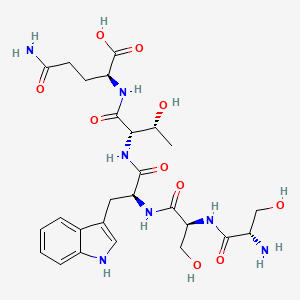
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of aniline with bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of bromine and aniline derivatives in a solvent, with the reaction being monitored and controlled to prevent over-bromination and ensure product purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated quinones.
Reduction: Reduction reactions can convert it into less brominated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various brominated derivatives and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its flame retardant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.
Mecanismo De Acción
The mechanism by which 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline exerts its effects primarily involves the inhibition of combustion processes. The high bromine content allows it to interfere with the free radical chain reactions that propagate flames, effectively slowing down or stopping the combustion process. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,4,5,6-Pentabromophenol
- 1,2,4,5-Tetrabromo-3,6-dimethylbenzene
Uniqueness
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is unique due to its specific bromination pattern and the presence of both tetrabromo and pentabromophenoxy groups. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant compared to other brominated compounds .
Propiedades
Número CAS |
918946-97-1 |
|---|---|
Fórmula molecular |
C12H2Br9NO |
Peso molecular |
895.3 g/mol |
Nombre IUPAC |
2,3,4,6-tetrabromo-5-(2,3,4,5,6-pentabromophenoxy)aniline |
InChI |
InChI=1S/C12H2Br9NO/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)5(17)10(22)9(12)21/h22H2 |
Clave InChI |
JCOVDWJUXOISFO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)

![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)

![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)
